Cas no 391895-46-8 (2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-, (2E)-)

2-Propenal, 3-(4-ethoxy-3-methoxyphenyl)-, (2E)-, is an α,β-unsaturated aldehyde with a phenyl ring substituted with ethoxy and methoxy groups at the 4- and 3-positions, respectively. The (2E)-configuration indicates a trans arrangement of substituents around the double bond, contributing to its stability and reactivity profile. This compound is of interest in organic synthesis due to its conjugated system, which facilitates nucleophilic additions and cyclization reactions. The ethoxy and methoxy substituents enhance its solubility in organic solvents and influence its electronic properties, making it a versatile intermediate for pharmaceuticals, fragrances, and fine chemicals. Its well-defined structure ensures reproducibility in synthetic applications.
2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-, (2E)- structure
391895-46-8 structure
Product Name:2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-, (2E)-
CAS No:391895-46-8
MF:C12H14O3
MW:206.237763881683
CID:299224
PubChem ID:21549783
Update Time:2025-05-25

2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-, (2E)-
    • 2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-,(2E)-(9CI)
    • 391895-46-8
    • (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enal
    • MFCD21851638
    • Z2607874374
    • (E)-3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde
    • (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enal
    • 3-(4-ETHOXY-3-METHOXYPHENYL)PROP-2-ENAL
    • CHEMBL2299417
    • SCHEMBL11869754
    • CS-0348280
    • 127057-19-6
    • EN300-7411869
    • EN300-1851205
    • 3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde
    • Inchi: 1S/C12H14O3/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-9H,3H2,1-2H3/b5-4+
    • InChI Key: VXJZAUFOSKBXLD-SNAWJCMRSA-N
    • SMILES: O(CC)C1C=CC(/C=C/C=O)=CC=1OC

Computed Properties

  • Exact Mass: 206.094
  • Monoisotopic Mass: 206.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2
  • XLogP3: 2.1

2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-, (2E)- Pricemore >>

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abcr
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2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-, (2E)- Suppliers

Amadis Chemical Company Limited
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(CAS:391895-46-8)2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-, (2E)-
Order Number:A1232125
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:26
Price ($):422
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Additional information on 2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-, (2E)-

Compound CAS No 391895-46-8: A Comprehensive Overview

The compound with CAS No 391895-46-8, also known as 2-propenal,3-(4-ethoxy-3-methoxyphenyl)-(2E), is a fascinating organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the class of α,β-unsaturated aldehydes, which are known for their versatile reactivity and wide-ranging applications. In this article, we will delve into the structural characteristics, synthesis methods, and potential applications of this compound.

Structural Insights and Physical Properties

The molecular structure of 2-propenal,3-(4-ethoxy-3-methoxyphenyl)-(2E) is characterized by a conjugated enal system (α,β-unsaturated aldehyde) attached to a substituted phenyl group. The phenyl ring is substituted with ethoxy and methoxy groups at the para and meta positions, respectively. This substitution pattern imparts unique electronic and steric properties to the molecule. The (2E) configuration refers to the trans arrangement of the substituents on the double bond, which is crucial for determining its reactivity and optical properties.

Recent studies have highlighted the importance of stereochemistry in such compounds. For instance, researchers have demonstrated that the (2E) configuration can significantly influence the molecule's ability to participate in enantioselective reactions. This makes 2-propenal,3-(4-ethoxy-3-methoxyphenyl)-(2E) a valuable substrate in asymmetric catalysis.

Synthesis and Chemical Reactivity

The synthesis of 2-propenal,3-(4-ethoxy-3-methoxyphenyl)-(2E) typically involves multi-step organic reactions. A common approach is the alkylation of an appropriate aldehyde with a substituted benzaldehyde derivative followed by oxidation or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds.

One notable development is the use of transition metal catalysts to facilitate cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura couplings have been employed to construct the carbon-carbon bonds in this compound. These methods not only enhance yield but also improve the purity of the final product.

Applications in Organic Synthesis

Due to its reactivity as an α,β-unsaturated aldehyde, 2-propenal,3-(4-ethoxy-3-methoxyphenyl)-(2E) finds extensive use in various organic transformations. It serves as an excellent Michael acceptor in conjugate additions, enabling the construction of complex carbon frameworks. Recent studies have explored its role in domino reactions where multiple transformations occur sequentially under mild conditions.

In addition to its role as a reactant, this compound has been utilized as a building block in natural product synthesis. Its ability to undergo both electrophilic and nucleophilic additions makes it versatile in constructing diverse molecular architectures.

Materials Science Applications

Beyond traditional organic synthesis, 2-propenal,3-(4-ethoxy-3-methoxyphenyl)-(2E) has shown promise in materials science. Its conjugated system imparts electronic properties that are valuable in optoelectronic materials. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) due to its ability to facilitate charge transport.

Preliminary studies suggest that incorporating this compound into polymer matrices can enhance their mechanical and thermal stability. These findings open new avenues for its application in advanced materials development.

Safety Considerations

While 2-propenal,3-(4-ethoxy-3-methoxyphenyl)-(2E) exhibits remarkable chemical versatility, proper handling is essential due to its reactive nature. Exposure to air or moisture can lead to degradation or side reactions. It is recommended to store this compound under inert conditions and handle it using appropriate personal protective equipment.

Future Prospects

The continued exploration of 2-propenal,3-(4-ethoxy-3-methoxyphenyl)-(2E) holds great promise for advancing both synthetic chemistry and materials science. Ongoing research focuses on optimizing its synthesis pathways and expanding its application scope into areas such as drug delivery systems and sustainable energy technologies.

In conclusion, 2-propenal,3-(4-ethoxy-3-methoxyphenyl)-(2E) stands out as a multifaceted compound with significant potential across various scientific domains.
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Amadis Chemical Company Limited
(CAS:391895-46-8)2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-, (2E)-
A1232125
Purity:99%
Quantity:1g
Price ($):422
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